2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVHFDSCWSVEP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224421 | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144528-15-4 | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144528-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-aminobenzothiazole.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-aminobenzothiazole in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophilic reagents, such as halogens or nitro groups, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
- **Substitution
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Biological Activity
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole , with the CAS number 144528-15-4, is a compound that has attracted significant interest due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and antiviral effects. The presence of the fluorophenyl group enhances its biological profile by influencing its interactions with biological targets.
- Molecular Formula : C15H10FNS
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-aminobenzothiazole, followed by cyclization under acidic conditions. Understanding the synthetic pathways is crucial for optimizing yields and purity for research and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : A derivative exhibiting a similar structure showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1 µM) .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds containing halogen substituents, such as fluorine in this case, often exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Antiviral Activity
The antiviral efficacy of benzothiazole derivatives has also been explored. A related compound was found to be effective against HIV-1 with an EC50 value of 0.0364 µM, showcasing the potential of fluorinated derivatives in antiviral therapies .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into the phenyl ring significantly influences biological activity. SAR studies indicate that:
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their properties:
Key Comparative Insights
Electronic Effects
- Fluorine vs. In contrast, the methoxy group in benzoxazole analogs (e.g., ) donates electrons, altering charge distribution and improving antimycobacterial activity .
- Trifluoromethyl Groups : The trifluoromethyl substituent in ’s compound amplifies electron withdrawal, likely increasing potency against Mycobacterium TB through enhanced target affinity .
Heterocycle Core (Benzothiazole vs. Benzoxazole)
- This may improve membrane permeability in antimicrobial applications .
- Benzoxazole (Oxygen Atom) : Reduced lipophilicity but increased hydrogen-bonding capacity, which may optimize interactions with polar enzyme active sites .
Steric and Solubility Considerations
- Pyridine and Methyl Groups : The pyridinyl substituent () enhances solubility and enables metal coordination, a feature absent in the target compound but valuable in designing metal-based therapeutics .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants for trans double bonds) and fluorine substituent effects on aromatic protons .
- X-ray crystallography : Resolve molecular geometry, including dihedral angles between the benzothiazole core and fluorophenyl group (e.g., 6.5–34.0° deviations observed in similar compounds) .
- Fluorescence spectroscopy : Measure emission spectra at concentrations – in methanol, with excitation at 330 nm, to assess photophysical properties .
How do structural modifications influence the biological activity of benzothiazole derivatives, and what role does the 4-fluorophenyl group play?
Advanced Research Question
- Hydrophobic substituents (e.g., 4-fluorophenyl) enhance membrane permeability and target binding. Group-based QSAR (GQSAR) models indicate that hydrophobic R1 groups improve anticancer activity by 30–50% .
- Fluorine increases metabolic stability and electron-withdrawing effects, boosting interactions with enzymes like HIV-1 protease or trypanosomal targets (e.g., IC₅₀ values < 10 µM in anti-trypanosomal assays) .
- Ethenyl linker : The (E)-configuration optimizes π-π stacking with biological targets, as shown in docking studies with trypanothione reductase (docking scores: −9.2 kcal/mol) .
What experimental strategies resolve contradictions in reported fluorescence quantum yields for similar benzothiazole derivatives?
Advanced Research Question
Discrepancies arise from solvent polarity, concentration, and measurement protocols. Methodological solutions include:
- Standardizing solvent systems (e.g., methanol vs. DMSO) to minimize aggregation-induced quenching .
- Using time-resolved fluorescence to distinguish intrinsic emission from excimer formation.
- Validating results with multiple instruments (e.g., Horiba Fluorolog vs. Varian Cary Eclipse) to account for detector sensitivity differences .
How can computational modeling guide the design of benzothiazole derivatives with enhanced bioactivity?
Advanced Research Question
- In-silico screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP ≈ 3.5 for optimal blood-brain barrier penetration) .
- Molecular docking : Prioritize derivatives with strong binding to dual targets (e.g., Trypanosoma brucei N-myristoyltransferase and human kinases) using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify durable interactions .
What crystallographic insights explain the compound’s solid-state packing and stability?
Advanced Research Question
- Intermolecular interactions : Weak C–H···π and π–π stacking (centroid distances: 3.7 Å) stabilize crystal lattices, as seen in analogous structures .
- Hydrogen bonding : Absence of classical H-bonds in some derivatives necessitates reliance on van der Waals forces for packing .
- Thermal analysis : DSC reveals melting points >200°C, correlating with rigid aromatic frameworks .
How do researchers address variability in antimicrobial activity data across different assay conditions?
Advanced Research Question
- Standardized MIC assays : Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize inter-lab variability .
- Combination studies : Test synergies with existing antibiotics (e.g., ciprofloxacin) to overcome resistance mechanisms .
- Mechanistic studies : Employ fluorescence microscopy to track bacterial membrane disruption in real-time .
What methodologies identify biological targets for benzothiazole derivatives in phenotypic screens?
Advanced Research Question
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins in Trypanosoma brucei lysates .
- CRISPR-Cas9 knockout libraries : Validate hits by correlating gene knockouts with reduced compound efficacy .
- Dual-target inhibition : Optimize derivatives using fragment-based design to simultaneously inhibit parasite-specific enzymes and host factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
